Product packaging for 1-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine(Cat. No.:CAS No. 57-92-1)

1-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

カタログ番号: B1217042
CAS番号: 57-92-1
分子量: 581.6 g/mol
InChIキー: UCSJYZPVAKXKNQ-HZYVHMACSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Streptomycin is a broad-spectrum aminoglycoside antibiotic originally isolated from Streptomyces griseus . It is a potent protein synthesis inhibitor that acts by binding to the 16S rRNA of the 30S ribosomal subunit, leading to misreading of the genetic code and bacterial cell death . This mechanism makes it a valuable tool for researchers studying aerobic gram-negative bacteria and certain gram-positive organisms. A key application of Streptomycin is in microbiological research, particularly in studies concerning Mycobacterium tuberculosis ,

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H39N7O12 B1217042 1-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine CAS No. 57-92-1

特性

Key on ui mechanism of action

There are 3 key phases of aminoglycoside entry into cells. The first “ionic binding phase” occurs when polycationic aminoglycosides bind electrostatically to negatively charged components of bacterial cell membranes including with lipopolysaccharides and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acids and phospholipids within the cell membrane of Gram-positive bacteria. This binding results in displacement of divalent cations and increased membrane permeability, allowing for aminoglycoside entry. The second “energy-dependent phase I” of aminoglycoside entry into the cytoplasm relies on the proton-motive force and allows a limited amount of aminoglycoside access to its primary intracellular target - the bacterial 30S ribosome. This ultimately results in the mistranslation of proteins and disruption of the cytoplasmic membrane. Finally, in the “energy-dependent phase II” stage, concentration-dependent bacterial killing is observed. Aminoglycoside rapidly accumulates in the cell due to the damaged cytoplasmic membrane, and protein mistranslation and synthesis inhibition is amplified. Hence, aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis;  observed experimental data and mathematical modeling support this two-mechanism model. Inhibition of protein synthesis is a key component of aminoglycoside efficacy. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects including inhibition of translation, initiation, elongation, and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation. Mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above.
The primary intracellular site of action of the aminoglycosides is the 30 S ribosomal subunit, which consists of 21 proteins and a single 16 S molecule of RNA. at least three of these proteins and perhaps the 16 S ribosomal RNA as well contribute to the streptomycin binding site, and alterations of these molecules markedly affect the binding and subsequent action of streptomycin. For example, a single amino acid substitution of asparagine for lysine at position 42 of one ribosomal protein (S12) prevents binding of the drug;  the resultant mutant is totally resistant to streptomycin. Another mutant, in which glutamine is the amino acid at this position, is dependent on streptomycin.
During protein synthesis, the ribosome selects aminoacyl-transfer RNAs with anticodons matching the messenger RNA codon present in the A site of the small ribosomal subunit. The aminoglycoside antibiotic streptomycin disrupts decoding by binding close to the site of codon recognition. Here we use X-ray crystallography to define the impact of streptomycin on the decoding site of the Thermus thermophilus 30S ribosomal subunit in complexes with cognate or near-cognate anticodon stem-loop analogues and messenger RNA. Our crystal structures display a significant local distortion of 16S ribosomal RNA induced by streptomycin, including the crucial bases A1492 and A1493 that participate directly in codon recognition. Consistent with kinetic data, we observe that streptomycin stabilizes the near-cognate anticodon stem-loop analogue complex, while destabilizing the cognate anticodon stem-loop analogue complex. These data reveal how streptomycin disrupts the recognition of cognate anticodon stem-loop analogues and yet improves recognition of a near-cognate anticodon stem-loop analogue.
The antibiotic streptomycin is widely used in the treatment of microbial infections. The primary mechanism of action is inhibition of translation by binding to the ribosome, ... .Early in the study of this antibiotic, a mysterious streptomycin-induced potassium efflux preceding any decrease in viability was observed;  it was speculated that this changed the electrochemical gradient such that streptomycin better accessed the cytoplasm. Here we use a high-throughput screen to search for compounds targeting the mechanosensitive channel of large conductance (MscL) and find dihydrostreptomycin among the 'hits'. Furthermore, we find that MscL is not only necessary for the previously described streptomycin-induced potassium efflux, but also directly increases MscL activity in electrophysiological studies. The data suggest that gating MscL is a novel mode of action of dihydrostreptomycin, and that MscL's large pore may provide a mechanism for cell entry.
... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/

CAS番号

57-92-1

分子式

C21H39N7O12

分子量

581.6 g/mol

IUPAC名

1-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

InChI

InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1

InChIキー

UCSJYZPVAKXKNQ-HZYVHMACSA-N

異性体SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O

正規SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O

沸点

872.9∓75.0°C at 760 mmHg

Color/Form

Hygroscopic powder

melting_point

MW: 1457.383. Powder. MP: aproximately 230 °C /Streptomycin sulfate;  3810-74-0/

他のCAS番号

57-92-1
3810-74-0

物理的記述

Solid

ピクトグラム

Health Hazard

関連するCAS

3810-74-0 (sulfate (2:3) salt)

賞味期限

Quite stable but very hygroscopic.
Most salts are hygroscopic and deliquesce on exposure to air, but are not affected by air or light.

溶解性

1.28e+01 g/L

同義語

Estreptomicina CEPA
Estreptomicina Clariana
Estreptomicina Normon
Strepto Fatol
Strepto Hefa
Strepto-Fatol
Strepto-Hefa
Streptomycin
Streptomycin Grünenthal
Streptomycin Sulfate
Streptomycin Sulfate (2:3) Salt
Streptomycin Sulphate
Streptomycine Panpharma

蒸気圧

5.82X10-28 mm Hg at 25 °C (est)

製品の起源

United States

Historical Context and Discovery of Streptomycin

Early Antibiotic Research and the Search for Antimicrobial Agents

The quest for chemical agents to combat infectious diseases predates the antibiotic era. Paul Ehrlich's work in the early 20th century, which led to the development of Salvarsan to treat syphilis, established the principle of "chemotherapy" – the use of chemicals to selectively target pathogens. usc.edu This concept laid the groundwork for future antimicrobial research. usc.edu

A significant breakthrough came in 1928 with Alexander Fleming's accidental discovery of penicillin from the mold Penicillium notatum. nih.govbritannica.comwikipedia.org However, the purification and large-scale production of penicillin proved challenging and were only achieved later through the efforts of a team at Oxford University. nih.govwikipedia.orgacs.org While revolutionary, penicillin had its limitations; it was primarily effective against gram-positive bacteria and notably ineffective against the bacillus that causes tuberculosis, Mycobacterium tuberculosis. britannica.combritannica.com

In the 1930s, the work of René Dubos, a French-born American microbiologist, further advanced the field. usc.edubritannica.com He systematically searched for antimicrobial substances in soil microorganisms, leading to the discovery of gramicidin (B1672133) and tyrocidin from bacteria of the genus Bacillus in 1939. britannica.com These were potent against superficial infections but proved too toxic for internal use. britannica.com This systematic approach to screening soil microbes for antibacterial properties was a significant departure from the serendipitous discovery of penicillin and heavily influenced subsequent research, including that of Selman Waksman. ebsco.comacs.org

Isolation from Streptomyces griseus

The discovery of streptomycin was the result of a deliberate and systematic research program led by Selman Waksman at Rutgers University, focused on the antimicrobial properties of soil microbes, particularly actinomycetes. ebsco.com In 1943, Waksman and his graduate students, Albert Schatz and Elizabeth Bugie, isolated two strains of Streptomyces griseus that produced an antibiotic they named streptomycin. britannica.comebsco.comacs.org One of these active strains was serendipitously found by another of Waksman's students, Doris Jones, who had been studying the tracheal flora of healthy chickens. acs.org

Streptomyces griseus is a soil-dwelling bacterium, and the process of isolating streptomycin involved culturing this microorganism in a nutrient medium under aerobic conditions. google.comchemicalbook.com After a period of incubation, the broth containing the secreted antibiotic was harvested, and the streptomycin was then isolated and purified. google.comchemicalbook.com The initial publication announcing the discovery of streptomycin appeared in January 1944. ebsco.comyoutube.com

Key Researchers and Collaborative Efforts in Streptomycin Discovery

The discovery of streptomycin was a collaborative effort involving several key individuals and institutions.

Selman Waksman: A prominent soil microbiologist at Rutgers University, Waksman led the research program that systematically screened soil microbes for antimicrobial agents. ebsco.comacs.org He coined the term "antibiotic" and his work led to the discovery of over fifteen antibiotics. ebsco.comacs.org For his "ingenious, systematic and successful studies of the soil microbes that led to the discovery of streptomycin," Waksman was awarded the Nobel Prize in Physiology or Medicine in 1952. acs.orgrutgers.edu

Albert Schatz: A graduate student in Waksman's laboratory, Schatz conducted the laboratory work that led to the isolation of streptomycin. acs.orgrutgers.edu His role in the discovery was initially downplayed, leading to a lawsuit against Waksman. acs.orgwikipedia.org The lawsuit was settled out of court, with Schatz receiving financial compensation and being recognized as a co-discoverer. wikipedia.org

Elizabeth Bugie: A master's student in Waksman's lab, Bugie made significant contributions to the discovery and study of streptomycin and other antibiotics. rutgers.edujoyfulmicrobe.com Although her name appeared on the initial publication, she was not included on the patent. joyfulmicrobe.comladyscience.com She was later awarded a small percentage of the royalties. wikipedia.org

Collaborative Efforts: The development of streptomycin also relied on crucial collaborations.

The Mayo Clinic: William H. Feldman and H. Corwin Hinshaw at the Mayo Clinic conducted the initial animal trials, demonstrating streptomycin's effectiveness against tuberculosis in guinea pigs. ebsco.comacs.org

Merck & Co.: This pharmaceutical company provided financial support for Waksman's research and was instrumental in developing large-scale fermentation processes for streptomycin production, ensuring a sufficient supply for clinical trials and widespread use. ebsco.comrutgers.edu

Impact of Streptomycin as the First Effective Treatment for Mycobacterium tuberculosis

Before the discovery of streptomycin, tuberculosis was a leading cause of death with no effective cure. ebsco.comwikipedia.org Treatments were limited to prolonged bed rest in sanatoriums and surgical interventions like the "pneumothorax technique," which involved collapsing an infected lung. wikipedia.org

Streptomycin was the first antimicrobial agent to demonstrate dramatic effectiveness against Mycobacterium tuberculosis. britannica.comebsco.com Following successful animal trials, the first randomized clinical trial of streptomycin for pulmonary tuberculosis was conducted between 1946 and 1948 by the MRC Tuberculosis Research Unit. wikipedia.org The results showed a significant reduction in mortality rates among patients treated with the antibiotic. ebsco.comwikipedia.org This breakthrough revolutionized the treatment of tuberculosis, offering hope for a cure for the first time. wikipedia.orgpbslearningmedia.org The introduction of streptomycin led to a dramatic decrease in tuberculosis-related deaths, with mortality in Europe dropping by approximately 90% by the 1950s. wikipedia.org

Evolution of Streptomycin's Role in Antimicrobial Therapy

The initial success of streptomycin was soon met with the challenge of bacterial resistance. britannica.comebsco.com It became apparent that when used as a monotherapy, some tuberculosis bacteria would survive and develop resistance to the drug. wikipedia.orgpbslearningmedia.org This led to the development of combination therapies. By 1948, researchers found that combining streptomycin with another drug, para-aminosalicylic acid (PAS), was more effective in treating tuberculosis. usc.edu Later, isoniazid (B1672263) was added to create a powerful three-drug regimen that, when taken correctly, could cure tuberculosis completely. usc.edupbslearningmedia.org

Streptomycin's impact extended beyond tuberculosis. It was found to be effective against a wide range of gram-negative bacteria, which were resistant to penicillin. britannica.comebsco.com This made it a valuable treatment for other serious infections, including plague, tularemia, and brucellosis, often in combination with other antibiotics like tetracyclines. britannica.comrutgers.eduwalshmedicalmedia.com

Over time, due to the development of resistance and the discovery of newer, less toxic antibiotics, streptomycin's role as a first-line treatment for tuberculosis has diminished. asm.orgnih.gov However, it remains an important second-line drug for treating multi-drug resistant tuberculosis and other specific bacterial infections. asm.orgnih.govdrugbank.com

Molecular Mechanism of Action of Streptomycin

Interaction with Bacterial Ribosomes

Disruption of Protein Synthesis

Inhibition of Ribosome Elongation and Recycling

Upon binding to the 16S rRNA of the 30S ribosomal subunit, streptomycin interferes with the proper functioning of the ribosome. It irreversibly binds to a specific site on the 16S rRNA, near the decoding center wikipedia.orgpatsnap.comrcsb.org. This binding event obstructs the correct formation of the initiation complex, a crucial step for protein synthesis to begin. Specifically, it hinders the binding of formyl-methionyl-tRNA to the 30S subunit, thereby preventing the accurate start of protein translation wikipedia.orgpatsnap.comvaia.com. Furthermore, streptomycin can destabilize elongation complexes and inhibit ribosomal dissociation, effectively halting the progression of protein synthesis core.ac.uk.

Conformational Changes in the Ribosomal Decoding Site

Streptomycin induces significant conformational changes within the bacterial ribosome, particularly in the decoding site of the 30S subunit rcsb.orgbnl.govnih.govresearchgate.net. It causes a lateral shift in helix 44 of the 16S rRNA, altering the positioning of key bases (A1492 and A1493) that are critical for codon-anticodon recognition rcsb.orgresearchgate.net. This structural distortion leads to a phenomenon known as "misreading" of the messenger RNA (mRNA) patsnap.comvaia.comnih.govresearchgate.netnih.gov. The ribosome incorrectly interprets the mRNA codons, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain patsnap.comvaia.comnih.gov. This process generates aberrant and non-functional proteins, which are detrimental to the bacterial cell patsnap.comvaia.com. Streptomycin's binding site is distinct from that of some other aminoglycosides, leading to unique conformational effects nih.gov.

Bactericidal Effects and Cell Death Pathways

The disruption of protein synthesis by streptomycin leads to bacterial cell death through several proposed mechanisms. The production of non-functional proteins is a primary consequence, as these misfolded proteins can accumulate and disrupt cellular processes patsnap.comvaia.comnih.gov. Some research suggests that these mistranslated proteins can integrate into the cytoplasmic membrane, increasing its permeability and leading to ion leakage researchgate.net. This membrane permeabilization can further facilitate the entry of streptomycin into the cell and contribute to a feedback loop of cellular damage researchgate.net. While the exact cell death pathways are complex and not fully elucidated, the combination of faulty protein production and potential membrane damage ultimately results in a bactericidal effect wikipedia.orgpatsnap.comvaia.comnih.gov. Unlike many other protein synthesis inhibitors which are bacteriostatic (inhibiting growth but not killing), streptomycin is bactericidal asm.org.

Aminoglycoside Entry into Bacterial Cells

The entry of streptomycin into bacterial cells is a multi-stage process that involves both passive and active mechanisms. This process is crucial for the antibiotic to reach its ribosomal target within the cytoplasm.

The initial step of streptomycin entry involves electrostatic interactions with the bacterial cell membrane asm.orgdrugbank.comnih.govasm.org. As a polycationic molecule, streptomycin binds electrostatically to the negatively charged components of the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria asm.orgdrugbank.comnih.gov. This binding displaces divalent cations that stabilize the membrane, leading to increased permeability and facilitating the initial passage of streptomycin towards the inner membrane drugbank.comnih.gov.

Following the initial binding to the outer membrane, streptomycin enters the cytoplasm through an energy-dependent process that relies on the proton motive force (PMF) across the cytoplasmic membrane drugbank.comasm.orgubc.cakarger.comnih.govresearchgate.net. This process is often described in phases: an initial slow, energy-dependent phase (EDPI), followed by a more rapid phase (EDPII) that occurs after streptomycin has bound to ribosomes and potentially caused membrane damage drugbank.comubc.canih.gov. The PMF, composed of an electrical potential gradient and a pH gradient, acts as the driving force for this active transport asm.orgubc.caresearchgate.net.

Differential Activity Against Bacterial Species

Streptomycin exhibits a spectrum of activity against various bacterial species, primarily targeting aerobic Gram-negative bacteria patsnap.combritannica.com. It is also effective against Mycobacterium tuberculosis, the causative agent of tuberculosis, and certain Gram-positive organisms wikipedia.orgbritannica.comnih.govresearchgate.net. However, its efficacy can vary, and resistance mechanisms can limit its use against certain strains britannica.comwebmd.comopenrepository.comnih.gov. The differences in cell wall composition between Gram-positive and Gram-negative bacteria can influence streptomycin's activity openrepository.com. For instance, Gram-negative bacteria, with their outer membrane and LPS, present different interaction sites for the initial binding phase of streptomycin compared to Gram-positive bacteria asm.orgdrugbank.comnih.gov.

Biosynthesis and Genetic Regulation of Streptomycin

Streptomycin Biosynthetic Pathway in Streptomyces griseus

Streptomycin is composed of three distinct chemical units: a diguanidinated aminocyclitol known as streptidine (B14820), a streptose (B1236354) sugar, and an N-methyl-L-glucosamine moiety. The entire molecule is derived from the primary metabolite D-glucose, which enters three separate biosynthetic branches that converge to form the final antibiotic. nih.govnih.govuniprot.orggenome.jp The final intermediate, streptomycin-6-phosphate, is made biologically active by the removal of the phosphate (B84403) group. uniprot.org

The biosynthesis of streptomycin is a convergent process where its three main components are synthesized through independent pathways before their final assembly.

Streptidine Pathway : The synthesis of the streptidine core begins with D-glucose, which is converted to myo-inositol. nih.govnih.gov This intermediate is then oxidized and transaminated to form scyllo-inosamine. nih.govnih.govgenome.jp A series of phosphorylation and transamidination steps, with arginine serving as the amidino group donor, follow to produce streptidine. nih.govnih.gov Key enzymes in this pathway include L-glutamine:scyllo-inosose aminotransferase (StsC) and L-arginine:inosamine-phosphate amidinotransferase (StrB1). genome.jp The final steps involve the formation of streptidine-6-phosphate.

Streptose Pathway : The streptose moiety also originates from D-glucose, which enters a dTDP-glucose pathway. nih.govnih.govgenome.jp This involves the conversion of glucose-1-phosphate to dTDP-D-glucose, which is then modified through a series of enzymatic reactions to form dTDP-L-dihydrostreptose, the precursor for the streptose unit. uniprot.orgnih.gov

N-methyl-L-glucosamine Pathway : The biosynthesis of N-methyl-L-glucosamine is the least understood of the three pathways, though it is known to derive from D-glucose. nih.govnih.govresearchgate.net Studies using isotopic labeling have shown that the conversion from D-glucose to the L-hexose occurs without the breaking of the carbon skeleton. nih.gov While the specific enzymes involved in S. griseus are not all fully characterized, the pathway is believed to involve a series of steps including amination, methylation, and epimerization to yield the final N-methyl-L-glucosamine unit. nih.govnih.gov It has been proposed that approximately 28 enzymes are involved in the total conversion of glucose into streptomycin. researchgate.net

The assembly of these components is a carefully orchestrated process. Dihydrostreptosyltransferase, for instance, catalyzes the linkage of dTDP-L-dihydrostreptose to streptidine-6-phosphate, forming dihydrostreptosyl-streptidine 6-phosphate. nih.gov This intermediate is then further processed to create the final streptomycin molecule.

Interactive Table: Key Intermediates in Streptomycin Biosynthesis

Intermediate CompoundPrecursor MoietyKey Biosynthetic Origin
myo-InositolStreptidineD-Glucose
scyllo-InosamineStreptidinemyo-Inositol
Streptidine-6-phosphateStreptidinescyllo-Inosamine
dTDP-L-dihydrostreptoseStreptoseD-Glucose
N-methyl-L-glucosamineN-methyl-L-glucosamineD-Glucose
Dihydrostreptomycin 6-phosphateStreptomycinDihydrostreptosyl streptidine 6-phosphate

The genes responsible for the biosynthesis of streptomycin, as well as for the bacterium's self-resistance, are organized into a large gene cluster, referred to as the str/sts cluster, on the S. griseus chromosome. nih.govasm.org This cluster spans approximately 33 kilobases and contains numerous genes encoding the biosynthetic enzymes, regulatory proteins, and resistance factors. nih.gov

Key genes identified within this cluster include:

strA : Encodes streptomycin 6-phosphotransferase, an enzyme that confers resistance to streptomycin by phosphorylating it. nih.govnih.gov

strB1 : Encodes an L-arginine:inosamine-phosphate amidinotransferase, a crucial enzyme in the streptidine pathway. uniprot.orgnih.govnih.gov

strC : Involved in the linkage of streptidine-6-phosphate with dihydrostreptose. nih.govnih.gov

strD : Believed to encode a hexose (B10828440) nucleotidylating enzyme involved in the streptose pathway. nih.gov

stsC : Codes for L-glutamine:scyllo-inosose aminotransferase, another key enzyme in streptidine biosynthesis. genome.jp

strR : A regulatory gene that acts as a pathway-specific transcriptional activator. nih.govnih.govnih.gov

The organization of these genes within the cluster is critical for their coordinated expression. For example, a well-studied region has the gene order strR-strA-strB-strC. nih.govnih.gov The entire cluster appears to have been acquired by S. griseus through horizontal gene transfer. nih.govoup.com

Interactive Table: Selected Genes in the Streptomycin (str/sts) Biosynthetic Cluster

GeneEncoded Protein/FunctionRole in Pathway
strAStreptomycin 6-phosphotransferaseResistance
strB1L-arginine:inosamine-phosphate amidinotransferaseBiosynthesis (Streptidine)
strCLinkage of streptidine-6-P and dihydrostreptoseBiosynthesis (Assembly)
strDPutative hexose nucleotidylating enzymeBiosynthesis (Streptose)
strRDNA-binding transcriptional activatorRegulation
stsCL-glutamine:scyllo-inosose aminotransferaseBiosynthesis (Streptidine)

Regulation of Streptomycin Production

The biosynthesis of streptomycin is tightly regulated to ensure its production occurs at the appropriate time in the bacterial life cycle, typically during the stationary phase after rapid growth has ceased. This regulation involves a hierarchical cascade of signaling molecules and transcriptional factors.

The primary level of control is transcriptional, governed by a network of activators and repressors. The entire biosynthetic gene cluster is organized into multiple transcriptional units, with at least nine of these being dependent on the activator StrR for their expression. nih.gov

A key feature of the regulation is the A-factor cascade. A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a small, diffusible signaling molecule, or microbial hormone, that accumulates in a growth-dependent manner. nih.govnih.gov At a critical concentration, A-factor binds to its receptor protein, ArpA. nih.govnih.gov In the absence of A-factor, ArpA acts as a repressor, binding to the promoter of the adpA gene and blocking its transcription. nih.gov The binding of A-factor to ArpA releases it from the DNA, thereby de-repressing adpA transcription. nih.gov

Post-transcriptional regulation has also been suggested. The presence of rare TTA codons in the N-terminal regions of some reading frames within the str cluster may represent another layer of control, potentially linking translation efficiency to the availability of the specific tRNA and thus to the physiological state of the cell. nih.gov

Several key regulatory genes orchestrate the expression of the streptomycin biosynthetic pathway.

AdpA : The AdpA protein is a crucial transcriptional activator and a member of the AraC/XylS family of regulators. researchgate.netnih.gov Once its expression is triggered by the A-factor-ArpA system, AdpA binds to specific sites in the promoter region of strR. nih.govnih.gov This binding is essential for the full transcriptional activation of strR. nih.govnih.gov AdpA is a pleiotropic regulator, meaning it controls a wide range of genes in Streptomyces, including those for morphological differentiation and the production of other secondary metabolites. nih.govresearchgate.netnih.gov

strR : The strR gene encodes the pathway-specific transcriptional activator, StrR. nih.govoup.comuniprot.org Its expression is directly induced by AdpA. nih.govnih.gov The StrR protein then binds to multiple promoter sites within the str/sts gene cluster, activating the transcription of the various operons required for streptomycin biosynthesis. nih.govoup.com Therefore, StrR acts as the master switch for the entire pathway, and its activation is the culmination of the A-factor regulatory cascade. nih.govnih.govnih.gov

The production of streptomycin is significantly influenced by environmental and nutritional conditions. These factors are often sensed by global regulatory networks that can impact the A-factor cascade and other control mechanisms.

Nutrient Availability : The composition of the growth medium is critical. Glucose is a preferred carbon source as it provides the direct backbone for the streptomycin molecule. microbiologynotes.org However, excess glucose can sometimes be repressive to secondary metabolism. Nitrogen availability also plays a role, with certain nitrogen sources being more conducive to antibiotic production. nih.gov

pH : Streptomyces griseus is known to be alkaliphilic, growing optimally at a pH of around 9. wikipedia.org Fermentation conditions are typically maintained between pH 7.0 and 8.0 for efficient streptomycin production. microbiologynotes.org More alkaline conditions have been observed to favor streptomycin-resistant populations. oup.com

S-adenosylmethionine (SAM) : The primary methyl donor in cells, SAM, has been shown to positively influence streptomycin production. Exogenous SAM can enhance the transcription of adpA, thereby promoting the entire downstream biosynthetic cascade. nih.govoup.com This suggests a link between the cell's metabolic state (specifically, its methylation potential) and the activation of antibiotic synthesis. oup.com

Phosphate : Phosphate concentration is another critical factor, as high levels are often inhibitory to the production of many secondary metabolites, including antibiotics, in Streptomyces.

Involvement of A-factor in Regulatory Pathways

The biosynthesis of streptomycin in Streptomyces griseus is intricately controlled by a signaling molecule known as A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone). cambridge.orgnih.gov This microbial hormone initiates a complex regulatory cascade that ultimately activates the genes responsible for streptomycin production. cambridge.orgnih.gov The process begins when A-factor, produced by the bacterium in a growth-dependent manner, reaches a critical concentration, typically as low as 10⁻⁹ M. nih.govnih.gov

At this threshold, A-factor binds to a specific intracellular receptor protein called ArpA. cambridge.orgnih.gov In the absence of A-factor, ArpA functions as a repressor, binding to the promoter region of the adpA gene and preventing its transcription. nih.gov The binding of A-factor to ArpA induces a conformational change in the ArpA protein, causing it to dissociate from the adpA promoter. cambridge.orgnih.gov

This dissociation derepresses the adpA gene, allowing for the transcription and subsequent translation of the AdpA protein. nih.govnih.gov AdpA is a key transcriptional activator belonging to the AraC/XylS family of regulatory proteins. nih.gov Once produced, AdpA activates a large number of genes, forming what is known as the AdpA regulon. cambridge.orgnih.gov

A crucial target within this regulon is strR, the pathway-specific transcriptional activator gene for the streptomycin biosynthesis cluster. cambridge.orgnih.gov AdpA directly binds to two distinct upstream activation sites in the promoter region of strR, located at approximately nucleotide positions -270 and -50 relative to the transcriptional start point. nih.govresearchgate.net This binding facilitates the formation of an open complex by RNA polymerase, leading to the efficient transcription of strR. nih.gov

The resulting StrR protein is the final activator in this cascade. It recognizes and binds to multiple specific sites within the streptomycin biosynthetic gene cluster, activating the transcription of nearly all the genes required for the production of the antibiotic. cambridge.orgnih.govnih.gov This hierarchical cascade, from A-factor to ArpA to AdpA and finally to StrR, ensures that streptomycin production is tightly linked to the appropriate developmental stage of the bacterium. nih.gov Disruption of adpA results in a complete loss of streptomycin production, while its overexpression leads to earlier and increased synthesis of the antibiotic. nih.gov

Key Regulatory ComponentFamily/TypeFunction in Streptomycin Biosynthesis
A-factor γ-ButyrolactoneSignaling molecule that initiates the regulatory cascade. cambridge.orgnih.gov
ArpA TetR Family RepressorBinds the adpA promoter to repress its transcription; repression is relieved by A-factor binding. cambridge.orgnih.gov
AdpA AraC/XylS Family ActivatorTranscriptional activator for the strR gene and other genes in the AdpA regulon. nih.govnih.gov
StrR Pathway-Specific Activator (SARP)Activates the transcription of the streptomycin biosynthetic genes. cambridge.orgnih.govnih.gov

Negative Regulation of Biosynthesis

While the A-factor cascade provides a primary activation pathway for streptomycin biosynthesis, several layers of negative regulation exist to fine-tune and control the production of the antibiotic. These mechanisms prevent excessive production and ensure that biosynthesis occurs under optimal conditions.

The A-factor receptor, ArpA, is itself a primary negative regulator. nih.gov By repressing the transcription of the master activator adpA, ArpA keeps the entire downstream pathway switched off until a sufficient concentration of A-factor has accumulated. nih.gov This ensures that the significant metabolic investment required for antibiotic production is not initiated prematurely.

Furthermore, evidence from other Streptomyces species suggests that the end products or intermediates of antibiotic pathways can exert negative feedback control, a phenomenon known as autoregulation. pnas.orgfrontiersin.org In the biosynthesis of jadomycin, for example, the final product can inhibit the activity of its own pathway-specific activator, JadR1. pnas.org While not yet demonstrated conclusively for streptomycin, it is plausible that a similar mechanism exists where high intracellular concentrations of streptomycin or its precursors could inhibit the activity of StrR or another regulatory protein, thereby downregulating the biosynthetic pathway. pnas.org

Global regulatory proteins also contribute to the negative control of streptomycin production. The protein AtrA, a regulator of primary and secondary metabolism in Streptomyces coelicolor, has been shown to negatively impact streptomycin synthesis when expressed in S. griseus. researchgate.net The introduction of S. coelicolor AtrA leads to a reduction in the mRNA levels of strR, indicating that AtrA, or a homolog in S. griseus, may act as a repressor, adding another layer of control that is independent of the AdpA activation pathway. researchgate.net

Additionally, cellular metabolic state can influence streptomycin biosynthesis. High concentrations of cyclic AMP (cAMP) have been observed to inhibit streptomycin production in arpA-defective mutants of S. griseus. nih.gov This suggests that under certain nutritional conditions signaled by high cAMP levels, pathways for secondary metabolism, including streptomycin synthesis, can be suppressed. nih.gov This effect appears to be interdependent with the A-factor cascade, as it is most evident in the absence of the ArpA repressor. nih.gov

Negative RegulatorType of RegulationMechanism of Action
ArpA Repressor ProteinDirectly represses the transcription of the activator gene adpA. nih.govnih.gov
AtrA (homolog) Global Regulatory ProteinReduces mRNA levels of the pathway-specific activator strR. researchgate.net
Cyclic AMP (cAMP) Metabolic EffectorHigh concentrations inhibit streptomycin production, potentially by influencing ppGpp levels. nih.gov
Putative Autoregulation Feedback InhibitionThe end product (streptomycin) or its intermediates may inhibit the activity of pathway activators (e.g., StrR), a mechanism observed in other antibiotic pathways. pnas.orgfrontiersin.org

Mechanisms of Streptomycin Resistance

Genetic Basis of Resistance

Genetic alterations leading to streptomycin resistance primarily involve modifications to the ribosomal machinery, the direct target of the antibiotic. These changes can occur through mutations in genes encoding ribosomal proteins or ribosomal RNA (rRNA).

Mutations in Ribosomal Genes

Mutations within genes critical for ribosome structure and function are a well-established cause of streptomycin resistance. These alterations typically affect the binding site of streptomycin on the ribosome, thereby reducing its inhibitory effect.

The gene rpsL encodes ribosomal protein S12, a key component of the 30S ribosomal subunit that plays a crucial role in streptomycin binding and ribosome function asm.orguzh.chmdpi.complos.orgnih.gov. Mutations in rpsL are frequently associated with high-level streptomycin resistance asm.orgplos.orgnih.govactahort.orgnih.gov. A common and significant mutation occurs at codon 43, where a change in the amino acid sequence, such as lysine (B10760008) to asparagine (K43N) or lysine to arginine (K43R), can confer resistance asm.orgmdpi.complos.orgnih.gov. These substitutions alter the precise interaction between streptomycin and the ribosome, preventing effective binding while often preserving the essential protein synthesis function of the ribosome uzh.chmdpi.complos.orgnih.gov. Other positions in the S12 protein, such as K88, have also been implicated in streptomycin resistance asm.orgnih.govresearchgate.net.

The 16S ribosomal RNA (rRNA), encoded by the rrs gene, is another primary target for streptomycin asm.orgnih.govuzh.chnih.gov. Mutations within conserved regions of the 16S rRNA, particularly in helix 44, can directly interfere with streptomycin binding uzh.chnih.govuzh.chnih.govnih.gov. A notable mutation is the A1408G alteration, which has been shown to confer resistance to streptomycin, alongside resistance to other aminoglycosides like kanamycin (B1662678) and capreomycin (B601254) nih.govuzh.chnih.govnih.gov. Another significant mutation is A1555G in the mitochondrial rRNA, which has been linked to aminoglycoside-induced ototoxicity and also affects streptomycin susceptibility in some contexts uzh.chuzh.ch. Mutations in the 530 loop region of the 16S rRNA, such as 524G→C, have also been identified as conferring streptomycin resistance by distorting essential rRNA interactions nih.gov. In Mycobacterium tuberculosis, mutations near nucleotides 530 and 912 of rrs are associated with intermediate to high levels of streptomycin resistance nih.gov.

Other Genes Implicated in Resistance

Beyond direct ribosomal targets, other genes have been identified that contribute to streptomycin resistance.

gid (rsmG) Gene: Mutations in the gid gene, which encodes a ribosomal guanosine (B1672433) methyltransferase (RsmG), have been linked to streptomycin resistance in bacteria like Escherichia coli and Mycobacterium tuberculosis asm.orgnih.gov. RsmG is responsible for N7 methylation of the 16S rRNA at position G527, and alterations in this methylation process can affect streptomycin binding asm.org. While some polymorphisms in gid are associated with low-level resistance, others can confer high resistance nih.gov.

Rv2004c: In Mycobacterium tuberculosis, the gene Rv2004c, part of the dosR regulon, has been shown to possess mild phosphotransferase activity towards streptomycin, contributing to resistance nih.gov.

lipF: The gene lipF, encoding a lipase (B570770) with phospholipase C and carboxylesterase activities, has been hypothesized to contribute to streptomycin resistance in M. tuberculosis when its expression is reduced nih.gov.

ppsA: The gene ppsA (Rv2931), involved in the synthesis of phthiocerol dimycocerosate (PDIM), has been associated with streptomycin resistance in M. tuberculosis nih.gov.

map Gene: In Erwinia amylovora, mutations in the map gene, encoding type I methionyl aminopeptidase (B13392206) (MetAP1), were found in conjunction with rpsL mutations, suggesting a potential role in streptomycin resistance mdpi.com.

Enzymatic Modification of Streptomycin

A significant mechanism by which bacteria develop resistance to streptomycin and other aminoglycosides is through the production of enzymes that chemically modify the antibiotic, thereby inactivating it asm.orgmdpi.comnih.govfrontiersin.orgmdpi.com. These aminoglycoside-modifying enzymes (AMEs) typically target hydroxyl (-OH) or amino (-NH2) groups on the aminoglycoside molecule.

Aminoglycoside Phosphotransferases (APHs)

Aminoglycoside phosphotransferases (APHs), also known as aminoglycoside kinases, are a major class of AMEs responsible for conferring resistance to streptomycin asm.orgmdpi.comnih.govmdpi.comresearchgate.netfrontiersin.org. These enzymes catalyze the transfer of a phosphate (B84403) group, typically from ATP or GTP, to specific hydroxyl groups on the streptomycin molecule, rendering it inactive and unable to bind to the ribosome asm.orgmdpi.comfrontiersin.orgresearchgate.netfrontiersin.org.

Several types of APHs are known to modify streptomycin:

APH(6) enzymes: These enzymes, including APH(6)-Ia, APH(6)-Ib, APH(6)-Ic, and APH(6)-Id, specifically phosphorylate the 6-hydroxyl group of the streptidine (B14820) ring of streptomycin researchgate.net. The gene aph(6)-Id has been identified as conferring streptomycin resistance researchgate.net.

APH(3") enzymes: APH(3")-Ia phosphorylates the 3"-hydroxyl group of the N-methyl-L-glucosamine ring of streptomycin researchgate.net.

APH(3') enzymes: APH(3')-Ie has also been identified as an aminoglycoside phosphotransferase that can confer resistance frontiersin.org.

The genes encoding these enzymes (aph genes) are often located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among bacterial populations mdpi.comactahort.orgnih.govfrontiersin.orgmdpi.com.

Compound Names Mentioned

CategoryName
Antibiotics Streptomycin
Tobramycin
Gentamicin
Kanamycin
Neomycin
Paromomycin
Lividomycin A
Neamine
Ribostamycin
Spectinomycin (B156147)
Amikacin
Arbekacin
Kanamycin B
Mitomycin
Virginiamycin
Chloramphenicol
Carbapenems
Oflaxacin
Ethambutol
Isoniazid (B1672263)
Rifampicin (B610482)
Ethionamide
Pyrazinamide
Telithromycin
Genes rpsL
rrs
gid / rsmG
Rv2004c
lipF
ppsA
map
strA
strB
aph(6)-Ia
aph(6)-Ib
aph(6)-Ic
aph(6)-Id
aph(3")-Ia
aph(3')-Ie
aac
ant
aph
Proteins S12 protein
Aminoglycoside Phosphotransferases (APHs)
Aminoglycoside Acetyltransferases (AACs)
Aminoglycoside Nucleotidyltransferases (ANTs)
Methionyl aminopeptidase (MetAP1)
Ribosomal guanosine methyltransferase (RsmG)
Lipase (LipF)
Homocysteine synthase MetC
Bacterial Species Erwinia amylovora
Erwinia herbicola
Pseudomonas syringae
Pseudomonas fluorescens
Mycobacterium tuberculosis
Escherichia coli
Streptomyces griseus
Streptomyces coelicolor
Streptomyces lavendulae
Streptomyces venezuelae
Lacticaseibacillus rhamnosus GG
Yersinia pestis
Campylobacter jejuni
Citrobacter gillenii
Salmonella typhimurium
Deinococcus geothermalis
Agrobacterium fabrum
Pectobacterium carotovora
Other Molecules ATP
GTP
S-adenosylmethionine (SAM)
N-(3-oxohexanoyl)-L-homoserine lactone

Aminoglycoside Adenyltransferases (AADs)

Aminoglycoside-modifying enzymes (AMEs) represent the most common mechanism conferring resistance to aminoglycosides, including streptomycin. These enzymes chemically alter the antibiotic molecule, rendering it inactive nih.gov, frontiersin.org. Among these AMEs, adenyltransferases (ANTs) play a significant role in streptomycin resistance. These enzymes catalyze the adenylylation of streptomycin, typically at the 3″-hydroxyl group of the glucosamine (B1671600) ring, which interferes with the antibiotic's binding to the bacterial ribosome asm.org, researchgate.net, nih.gov.

Several specific adenyltransferases and their associated genes have been identified:

AAD(3″) class enzymes: These enzymes are known to confer resistance to both streptomycin and spectinomycin through adenylylation asm.org, nih.gov. The gene aadA encodes such enzymes, including aminoglycoside-3″-adenyltransferase, which inactivates streptomycin researchgate.net.

ANT(6)-Ia and ANT(6)-Ib: These enzymes also mediate resistance to streptomycin via adenylylation frontiersin.org.

AadA33: This enzyme has been identified to confer resistance to spectinomycin and streptomycin by catalyzing adenylylation at specific positions frontiersin.org.

Furthermore, genes like strA and strB encode aminoglycoside phosphotransferase enzymes (APHs) which can also contribute to streptomycin resistance oup.com.

Table 1: Aminoglycoside Adenyltransferases (AADs) and Associated Genes Conferring Streptomycin Resistance

Enzyme Class/TypeAssociated Gene(s)Mechanism of ActionPrimary Substrates Affected
AAD(3″) / ANT(3″)(9)aadAO-adenylylation of the 3″-hydroxyl group of streptomycin; also affects spectinomycin.Streptomycin, Spectinomycin
ANT(6)-Ia, ANT(6)-IbaadA variantsO-adenylylation of streptomycin.Streptomycin
APH(3″)-Ib, APH(6)-Id, APH(6)-IastrA, strBPhosphorylation of streptomycin (APHs) or adenylylation (ANTs).Streptomycin
AadA33aadA33O-adenylylation of streptomycin at specific residues (e.g., W173, D178).Streptomycin, Spectinomycin

Efflux Pump Mechanisms

Efflux pumps are transmembrane protein complexes that actively transport various substrates, including antibiotics, out of the bacterial cell mdpi.com, nih.gov. Overexpression or altered function of these pumps can significantly reduce the intracellular concentration of streptomycin, thereby conferring resistance nih.gov, nih.gov. While the specific efflux pump systems directly and primarily responsible for streptomycin resistance in Mycobacterium tuberculosis are still under investigation, it is recognized that the M. tuberculosis genome encodes multiple putative efflux pumps that may contribute to aminoglycoside resistance nih.gov. In other bacterial species, efflux pumps like EfrAB in Enterococcus faecalis have been shown to confer resistance to streptomycin frontiersin.org. These pumps, often belonging to families such as Resistance-Nodulation-Cell Division (RND) or Major Facilitator Superfamily (MFS), can expel a broad spectrum of antimicrobial agents, contributing to multidrug resistance phenotypes acs.org, thieme-connect.com, oup.com.

Reduced Cellular Uptake of Streptomycin

Another significant mechanism of streptomycin resistance involves limiting the antibiotic's entry into the bacterial cell. This can occur through alterations in the bacterial cell envelope, such as changes in porin channels or other transport systems that regulate the passage of molecules into the cytoplasm nih.gov, nih.gov. Mutations affecting ribosome assembly factors, such as the rimP gene, have also been shown to decrease streptomycin uptake biorxiv.org. Reduced cellular accumulation of streptomycin is considered a major mechanism of resistance, often acting in concert with other resistance determinants researchgate.net.

Implications of Resistance for Therapeutic Efficacy

The prevalence and mechanisms of streptomycin resistance have substantial implications for its clinical utility, particularly in the context of tuberculosis treatment.

Prevalence of Streptomycin Resistance in Mycobacterium tuberculosis

Streptomycin resistance is a widespread issue globally, remaining a significant challenge in tuberculosis control programs. While its use has declined in first-line regimens, it is still employed in certain retreatment strategies and for MDR-TB mdpi.com, asm.org. Studies indicate varying prevalence rates across different geographical regions:

In Cameroon, streptomycin resistance was reported at 3.3% in new TB cases and 5.1% in previously treated cases plos.org.

Globally, resistance rates can range from 10.9% in new cases to over 20.1% in previously treated cases oup.com.

In Portugal, streptomycin resistance was identified as the most frequent resistance mechanism, present in 82.7% of resistant M. tuberculosis isolates nih.gov.

In Zambia, a high proportion, 65.9%, of multidrug-resistant TB (MDR-TB) isolates exhibited streptomycin resistance mdpi.com.

Table 2: Prevalence of Streptomycin Resistance in Mycobacterium tuberculosis

Region/Study ContextPrevalence RateNotesSource
Cameroon (New Cases)3.3%Resistance to streptomycin. plos.org
Cameroon (Previously Treated)5.1%Resistance to streptomycin. plos.org
Global (New Cases)10.9%Resistance to at least one drug. oup.com
Global (Previously Treated)20.1%Resistance to at least one drug. oup.com
Portugal82.7%Most frequent resistance among resistant M. tuberculosis isolates. nih.gov
Zambia (MDR-TB Isolates)65.9%Resistance to streptomycin among MDR-TB isolates. mdpi.com

Connection to Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Tuberculosis

Streptomycin resistance is often found in conjunction with resistance to other anti-tuberculosis drugs, contributing to the complex clinical profiles of MDR and XDR-TB mdpi.com. Studies suggest that streptomycin resistance can act as a precursor or facilitator for the development of MDR-TB mdpi.com. For instance, in Vietnam, streptomycin resistance has been implicated as a potential prerequisite for the transmission and MDR development in certain M. tuberculosis lineages mdpi.com.

The definition of XDR-TB includes resistance to isoniazid and rifampicin (MDR-TB), plus resistance to any fluoroquinolone and at least one second-line injectable agent (amikacin, capreomycin, or kanamycin) ersnet.org, asm.org. While streptomycin resistance is not a defining criterion for XDR-TB, its presence can complicate treatment outcomes ersnet.org, asm.org. In some outbreaks of XDR-TB, specific genetic mutations associated with low-level streptomycin resistance have been observed alongside mutations conferring cross-resistance to other critical injectable drugs asm.org. Furthermore, streptomycin resistance has been linked to poorer treatment outcomes in patients with XDR-TB in some studies ersnet.org.

Fitness Cost of Resistance Mutations

The evolution of antibiotic resistance often comes with a "fitness cost," meaning that resistant bacteria may exhibit reduced growth rates or reproductive success in the absence of the antibiotic compared to their susceptible counterparts nih.gov, oup.com. This cost can be influenced by the specific resistance mutation, the genetic background of the bacterium, and the environmental conditions oup.com, oup.com, researchgate.net.

For streptomycin resistance, particularly mutations in the rpsL gene (encoding ribosomal protein S12), the fitness cost can be variable. Some rpsL mutations associated with streptomycin resistance have been suggested to incur minimal or no fitness cost in vivo, potentially facilitating their spread nih.gov. Conversely, other studies indicate that certain rpsL mutations can impair growth on rich media but may even confer a growth advantage on poorer carbon sources oup.com, researchgate.net. The absence of a significant fitness cost for streptomycin resistance mutations can allow these resistant strains to persist and spread, even in environments with fluctuating antibiotic pressure acs.org. Understanding these fitness costs is crucial for predicting the evolutionary trajectory of resistance and for developing effective control strategies.

Table 3: Examples of Fitness Costs Associated with Streptomycin Resistance Mutations

Mutation SiteSpecific MutationFitness ImpactConditionsSource
rpsLK42NImpairs growth on rich medium; growth may be faster on poorer carbon sources.Rich medium (impaired); Poor carbon sources (faster than wild-type) oup.com, researchgate.net
rpsLP90SImpairs growth on rich medium; growth may be faster on poorer carbon sources.Rich medium (impaired); Poor carbon sources (faster than wild-type) oup.com, researchgate.net
rpsLK43RMinimal or no fitness cost suggested in vivo; facilitates spread.In vivo nih.gov
GeneralVariousFitness cost of chromosomal streptomycin resistance can increase significantly under stressful growth conditions.Stressful growth conditions (e.g., nutrient limitation, heat) oup.com
GeneralVariousMinimal fitness defect observed; does not deviate significantly from wild-type evolutionary kinetics.Antibiotic-free conditions acs.org

Compound Names Mentioned:

Streptomycin (STR)

Isoniazid (INH)

Rifampicin (RIF)

Ethambutol (EMB)

Pyrazinamide (PZA)

Ofloxacin (OFL)

Kanamycin (KAN)

Ethionamide (ETH)

Amikacin

Capreomycin

Spectinomycin

Gentamicin

Tobramycin

Neomycin

Hygromycin B

Plazomicin

Chloramphenicol (CHL)

Nitrofurantoin

Carvacrol

EfrAB

AcrAB-TolC

MexAB-OprM

MexEF-OprN

MexXY-OprM

CmeABC

EmrB

EmrD

PmrA

AcrB

MdtABC

EntS

TetK

TetL

TolC

RimP

Adverse Effects and Toxicity Mechanisms

Ototoxicity of Streptomycin

The clinical use of streptomycin, a potent aminoglycoside antibiotic, has been historically curtailed by its significant potential to cause ototoxicity—damage to the inner ear. medscape.com This toxicity can manifest as both vestibular (balance) and cochlear (hearing) dysfunction, often leading to irreversible impairment. medscape.comnih.gov The phenomenon of aminoglycoside ototoxicity first gained widespread clinical attention following the introduction of streptomycin for tuberculosis treatment in the 1940s, when a notable number of patients developed permanent cochlear and vestibular issues. medscape.commedlink.com While all aminoglycosides carry a risk of ototoxicity, individual agents exhibit a preference for either the vestibular or cochlear systems. nih.gov Streptomycin is recognized as being primarily vestibulotoxic, meaning it preferentially damages the structures responsible for balance. medscape.comadvancedotology.org

The onset of ototoxicity is unpredictable and damage can progress even after the drug has been discontinued, as aminoglycosides can bind to inner ear tissues and persist for months. medlink.com

Table 1: Comparative Ototoxicity of Aminoglycosides
AminoglycosidePrimary Toxicity
Streptomycin Vestibulotoxic medscape.comadvancedotology.org
GentamicinPrimarily Vestibulotoxic medscape.comadvancedotology.org
TobramycinPrimarily Vestibulotoxic medscape.com
AmikacinPrimarily Cochleotoxic nih.govadvancedotology.org
Kanamycin (B1662678)Primarily Cochleotoxic nih.govadvancedotology.org
NeomycinPrimarily Cochleotoxic nih.govadvancedotology.org
Dihydrostreptomycin Primarily Cochleotoxic nih.govadvancedotology.org
NetilmicinPrimarily Vestibulotoxic medscape.com

Streptomycin's primary adverse effect is on the vestibular system, the part of the inner ear that governs balance and spatial orientation. medscape.comnih.gov The antibiotic induces damage by destroying the sensory hair cells within the peripheral vestibular organs. advancedotology.org This damage is particularly concentrated at the apex of the cristae ampullaris and in the striolar regions of the maculae of the utricle and saccule. advancedotology.org The loss of these crucial hair cells disrupts the vestibulo-ocular reflex (VOR), which is essential for stabilizing vision during head movements. advancedotology.orgnih.gov

Patients experiencing vestibular toxicity may present with symptoms of bilateral vestibulopathy, including severe ataxia (loss of coordination) and oscillopsia (the illusion that the environment is moving). medlink.com Studies have shown that systemic administration of streptomycin leads to a dose-dependent loss of these vestibular hair cells. advancedotology.org In some cases, vestibular symptoms can develop within approximately 41.5 days of starting treatment. advancedotology.org

Although streptomycin is known mainly for its vestibular effects, it can also inflict damage on the cochlea, leading to sensorineural hearing loss. ijpp.comyoutube.com This cochlear toxicity is not as common as vestibular damage but can result in permanent deafness. ijpp.comnih.gov The hearing loss typically begins at higher frequencies. ijpp.com

Interestingly, a modification of streptomycin, known as dihydrostreptomycin , exhibits a reversed toxicity profile, being primarily cochleotoxic rather than vestibulotoxic. nih.govadvancedotology.org This shift highlights how subtle structural changes in the aminoglycoside molecule can alter its target specificity within the inner ear. Studies on patients receiving long-term streptomycin therapy have shown that a percentage develop varying degrees of sensorineural deafness, with older patients showing greater susceptibility. ijpp.com

The ototoxic effects of streptomycin stem from a series of molecular interactions within the cells of the inner ear, particularly involving the mitochondria.

While aminoglycosides exert their antibacterial effect by binding to the 16S ribosomal RNA (rRNA) of the bacterial ribosome, they can also bind to the evolutionarily related ribosome inside human mitochondria (the mitoribosome). nih.govnih.gov This "off-target" binding is a key mechanism of ototoxicity. nih.govbiorxiv.org The human mitoribosome's small subunit contains a 12S rRNA component that is structurally similar to the bacterial 16S rRNA, providing a binding site for streptomycin. nih.govuni-saarland.de This interaction disrupts the normal function of the mitoribosome, impairing the synthesis of essential proteins required for cellular energy production. nih.govnih.gov The sensory hair cells of the inner ear have high energy demands, making them particularly vulnerable to this disruption of mitochondrial function. uni-saarland.de

Certain individuals possess a genetic predisposition that makes them highly susceptible to aminoglycoside-induced hearing loss. nih.govuni-saarland.de This hypersensitivity is strongly linked to specific point mutations in the mitochondrial DNA that codes for the 12S rRNA. nih.govgenome.gov The most well-documented of these is the A1555G mutation, a substitution of an adenine (B156593) (A) with a guanine (B1146940) (G) at position 1555. genome.govnih.gov

This mutation alters the secondary structure of the 12S rRNA, making the aminoglycoside binding site on the human mitoribosome more closely resemble that of a bacterial ribosome. nih.govnih.gov This structural change significantly increases the binding affinity for aminoglycosides like streptomycin. nih.govnih.gov As a result, individuals carrying the A1555G mutation can suffer severe, irreversible hearing loss even after exposure to standard, and sometimes single, doses of the antibiotic. genome.govnih.gov This genetic trait is transmitted through the maternal line, as mitochondrial DNA is inherited from the mother. nih.govuni-saarland.de Other mutations, such as C1494T and delT961Cn, have also been identified as predisposing factors for aminoglycoside ototoxicity. nih.govnih.govcapes.gov.br

Table 2: Genetic Susceptibility to Streptomycin Ototoxicity
MutationGeneConsequence
A1555G MT-RNR1 (12S rRNA) genome.govIncreases structural similarity of mitoribosome to bacterial ribosome, enhancing streptomycin binding. nih.govnih.gov
C1494TMT-RNR1 (12S rRNA) nih.govnih.govAlters the A site of mitochondrial 12S rRNA, predisposing to aminoglycoside-induced hearing loss. nih.gov
delT961CnMT-RNR1 (12S rRNA) capes.gov.brA pathogenic mutation found to predispose patients to aminoglycoside-induced deafness. capes.gov.br

A significant pathway for streptomycin-induced cellular damage is the generation of reactive oxygen species (ROS), also known as free radicals. nih.govnih.gov It is proposed that aminoglycosides can form a complex with transition metals like iron. nih.gov This complex is catalytically active and promotes the formation of ROS. nih.gov These highly reactive molecules cause widespread oxidative stress, damaging critical cellular components such as lipids, proteins, and DNA. This oxidative damage ultimately triggers apoptosis, or programmed cell death, in the sensory hair cells of the inner ear, leading to permanent functional loss. nih.govyoutube.com The use of antioxidants and iron chelators like deferoxamine has been studied as a potential strategy to mitigate this ROS-mediated damage. nih.gov

Monitoring and Prevention Strategies

The prevention and mitigation of streptomycin-induced ototoxicity hinge on diligent monitoring, which allows for early detection and intervention. Timely identification of hearing threshold changes is critical, as it may permit the modification of a treatment regimen or a switch to alternative drugs before permanent damage occurs. b-ent.be

A cornerstone of monitoring is audiometry, which remains the most widely accepted technique. nih.gov The American Speech-Language-Hearing Association recommends a structured monitoring schedule, which includes:

A baseline audiogram, ideally obtained before starting therapy, but no later than 72 hours after the initial administration. va.gov

Follow-up testing conducted weekly during the course of treatment. va.govnih.gov

Post-treatment evaluations at 3 and 6 months after cessation of the drug. nih.gov

Monitoring should encompass frequencies from 250 to 8000 Hz, which covers the range critical for speech. nih.gov However, since ototoxicity often first manifests at higher frequencies, serial monitoring in the high-frequency range (>8 kHz) is crucial for early detection. b-ent.benih.gov An ototoxic shift is generally defined as a change of ≥20 decibels (dB) at a single test frequency, a ≥10 dB change at two adjacent frequencies, or the loss of response at three consecutive frequencies where a response was previously obtainable. nih.gov

Beyond traditional pure tone audiometry (PTA), other objective and rapid methods are valuable, especially for patients who are very ill or otherwise difficult to test. b-ent.be Distortion product otoacoustic emission (DPOAE) measurements, which assess the function of the cochlea's outer hair cells, have been validated as a sensitive tool for the early detection of streptomycin-induced ototoxicity, particularly at high frequencies (8-10 kHz). b-ent.be

Patient education is also a key preventive strategy. advancedotology.org Informing patients about the potential for ototoxicity and its symptoms—such as dizziness, hearing loss, or tinnitus—enables them to report these changes promptly, facilitating early cessation of the drug and potentially preserving auditory and vestibular function. advancedotology.org In cases where ototoxicity is detected, stopping the medication can prevent further deterioration of hearing and balance. advancedotology.org

Interactive Table: Ototoxicity Monitoring Protocol

Monitoring StageRecommended ActionKey Frequencies to MonitorCriteria for Ototoxic Shift
BaselinePure Tone Audiometry (PTA) & DPOAEs before or within 72 hours of first dose. va.govStandard (250-8000 Hz) and High Frequencies (>8 kHz). nih.govnih.govN/A (Establishes baseline)
During TreatmentWeekly audiometric testing. nih.govEmphasis on high frequencies where damage often first appears. b-ent.be≥20 dB shift at one frequency, or ≥10 dB shift at two adjacent frequencies. nih.gov
Post-TreatmentFollow-up tests at 3 and 6 months. nih.govFull frequency range to assess long-term status.Comparison to baseline and in-treatment tests.

Nephrotoxicity of Streptomycin

Streptomycin, like other aminoglycosides, is associated with nephrotoxicity, or damage to the kidneys. youtube.comyoutube.com While it is considered the least nephrotoxic among the aminoglycosides, the risk remains a significant clinical consideration. nih.gov Nephrotoxicity typically manifests as a gradual increase in serum creatinine (B1669602) levels and a corresponding decrease in the glomerular filtration rate, which can occur in 10-20% of therapeutic courses. nih.gov The damage is most prominent in the proximal tubules of the kidneys. nih.gov

Mechanisms of Kidney Damage

The process of streptomycin-induced kidney damage involves several key mechanisms. As an aminoglycoside, streptomycin is actively taken up by the epithelial cells of the renal proximal tubules through endocytosis. youtube.com Once inside these cells, the drug accumulates, leading to a cascade of cytotoxic effects:

Mitochondrial Disruption : Streptomycin disrupts the function of mitochondria, the energy-producing organelles within the cells. youtube.comnih.gov This interference with cellular metabolism impairs the cell's ability to function correctly.

Generation of Reactive Oxygen Species (ROS) : The disruption of mitochondrial activity leads to the generation of ROS, which cause significant oxidative stress. youtube.comnih.gov This oxidative damage contributes directly to cellular injury and death (necrosis). youtube.com

Lysosomal Dysfunction : The accumulation of the drug within the lysosomes of proximal tubule cells can lead to a buildup of phospholipids, a condition that inhibits the normal function of these organelles and contributes to cellular damage. nih.gov

This combination of direct cellular toxicity and reduced blood flow can lead to acute tubular necrosis (ATN), a primary clinical manifestation of aminoglycoside nephrotoxicity. youtube.comnih.gov

Reversibility of Nephrotoxicity

A key characteristic of streptomycin-induced nephrotoxicity is that it is often transient and reversible. youtube.comnih.gov Unlike the ototoxicity caused by the drug, which can be permanent, long-term kidney damage from streptomycin is uncommon. nih.govnih.gov The renal changes, including elevated serum creatinine, typically resolve upon discontinuation of the medication. nih.govmedscape.com Studies following patients long-term after treatment have shown that nephrotoxicity detected during therapy was present in only a small fraction of patients at follow-up several years later. nih.gov

Monitoring and Prevention Strategies

Strategies to prevent or mitigate streptomycin-induced nephrotoxicity focus on careful patient management and monitoring. Key preventive measures include:

Monitoring Renal Function : Regular monitoring of serum creatinine levels is essential to detect early signs of kidney injury. nih.govnih.gov An increase in creatinine can signal the need to adjust or discontinue therapy.

Maintaining Hydration : Ensuring the patient is well-hydrated helps maintain renal blood flow and urine output, which can reduce the concentration of the drug in the renal tubules. nih.gov

Avoiding Concomitant Nephrotoxins : The simultaneous use of other drugs known to be harmful to the kidneys should be avoided whenever possible to prevent synergistic toxicity. nih.govmedscape.com

Interactive Table: Mechanisms of Streptomycin Toxicity

Toxicity TypePrimary SiteCellular MechanismOutcomeReversibility
OtotoxicityCochlear and Vestibular Hair CellsGeneration of reactive oxygen species (ROS) leading to mitochondrial damage and cell death. nih.govHearing loss, tinnitus, vertigo. advancedotology.orgOften irreversible. nih.gov
NephrotoxicityRenal Proximal Tubule CellsCellular uptake and accumulation, leading to mitochondrial disruption, oxidative stress, and lysosomal dysfunction. youtube.comnih.govAcute Tubular Necrosis (ATN), decreased glomerular filtration rate. nih.govGenerally reversible. youtube.comnih.gov
Neuromuscular BlockadePresynaptic Nerve TerminalInhibition of acetylcholine (B1216132) release from motor nerve endings. nih.govMuscle weakness, respiratory depression.Reversible.

Neuromuscular Blockade

Although rare, streptomycin can cause neuromuscular blockade. drugbank.comyoutube.com The primary mechanism behind this effect is presynaptic, meaning it affects the nerve terminal rather than the muscle fiber itself. Streptomycin inhibits the release of acetylcholine (ACh), the primary neurotransmitter responsible for signaling between nerves and muscles, from the motor nerve endings. nih.gov This reduction in transmitter release is the predominant action leading to the blockade. nih.gov

Combination Therapy and Synergistic Interactions with Streptomycin

Rationale for Combination Therapy to Combat Resistance

The primary driver for using streptomycin in combination with other antimicrobial agents is to prevent the development of drug resistance. nih.gov When used as a monotherapy, streptomycin's effectiveness was found to be limited by the rapid emergence of resistant bacterial strains. nih.govnih.gov For instance, early clinical trials with streptomycin monotherapy for tuberculosis (TB) showed that resistance developed in 70% of cases after 120 days. nih.gov

The use of a second drug, such as para-aminosalicylic acid (PAS), was found to significantly reduce the incidence of resistance to streptomycin. nih.govnih.gov This principle of combining drugs to suppress the emergence of resistant mutants became a cornerstone of antimicrobial chemotherapy. nih.gov The underlying rationale is that a bacterium is less likely to simultaneously develop spontaneous mutations that confer resistance to two or more drugs with different mechanisms of action. Combination therapy, therefore, provides a more robust and durable treatment outcome. nih.govnih.gov This approach is not only crucial for treating diseases like tuberculosis but also for combating multidrug-resistant (MDR) pathogens in various clinical settings. nih.gov

Historical and Current Combination Regimens

From the mid-20th century, various combination regimens involving streptomycin have been developed and implemented to treat severe bacterial infections, most notably tuberculosis and Buruli ulcer.

The combination of streptomycin and para-aminosalicylic acid (PAS) marked the first instance of effective combination antimicrobial therapy for tuberculosis. nih.gov Following the discovery of both compounds in the mid-1940s, the UK's Medical Research Council (MRC) conducted trials that demonstrated the superiority of this combination. nih.govnih.govresearchgate.net While streptomycin monotherapy led to high rates of resistance, combining it with daily doses of PAS dramatically lowered the emergence of streptomycin-resistant Mycobacterium tuberculosis. nih.gov Specifically, combination therapy reduced the rate of streptomycin resistance to as low as 9% of cases. nih.gov Further studies established that an adequate dosage of PAS was critical for this preventive effect. nih.gov This two-drug regimen represented a significant breakthrough, transforming the management of tuberculosis. atsjournals.orgnih.govbmj.com

The introduction of isoniazid (B1672263) in 1952 further revolutionized tuberculosis treatment. nih.govwikipedia.org Although highly effective, isoniazid monotherapy also led to rapid resistance development. nih.gov Consequently, a triple-therapy regimen combining streptomycin, isoniazid, and PAS was developed. nih.govbmj.comnih.gov This combination was considered the first truly curative treatment for tuberculosis, achieving relapse rates as low as 4% in patients treated for one to two years. nih.gov The success of this "triple therapy" solidified the multi-drug approach as the standard of care for tuberculosis, a principle that continues to this day with more modern drug combinations. nih.govpbslearningmedia.orgyoutube.com

More recently, a combination of streptomycin and rifampin has become the WHO-recommended treatment for Buruli ulcer, a necrotizing skin infection caused by Mycobacterium ulcerans. nih.govasm.org Clinical studies have demonstrated the high efficacy of an eight-week course of daily streptomycin and rifampin. nih.govasm.orgasm.org This regimen has been shown to be bactericidal, capable of rendering early lesions culture-negative within four weeks of treatment. nih.gov The combination therapy successfully cures a significant percentage of cases without the need for surgery, particularly for smaller ulcers, and reduces the size of larger lesions, making surgical intervention easier when necessary. nih.govasm.org Follow-up studies have reported low recurrence rates, confirming the effectiveness of this combination. asm.orgmedscape.com

Mechanisms of Synergistic Effects

The enhanced efficacy of combination therapies often results from synergistic interactions between the drugs, where their combined effect is greater than the sum of their individual effects. These mechanisms can involve various interactions at the cellular and molecular levels.

A long-standing hypothesis for the synergism between cell-wall active agents like penicillin and aminoglycosides like streptomycin is that the former damages the bacterial cell wall, thereby increasing the uptake of the latter. nih.govnih.govnih.gov Studies have shown that pretreatment with penicillin hastens the killing of Escherichia coli by streptomycin and increases the uptake of radiolabeled streptomycin. nih.govnih.gov This increased permeability allows streptomycin to reach its intracellular target, the ribosome, more effectively. nih.gov

A more complex mechanism of synergy involves the interaction of streptomycin with bacterial resistance enzymes, such as β-lactamases. β-lactamases are enzymes that inactivate β-lactam antibiotics (e.g., penicillins and cephalosporins) by hydrolyzing their characteristic β-lactam ring. nih.govfrontiersin.org The CTX-M-15 enzyme is a prevalent extended-spectrum β-lactamase (ESBL) that confers resistance to many modern cephalosporins. frontiersin.orgnih.gov

Research has demonstrated a synergistic effect between streptomycin and the cephalosporin (B10832234) cefotaxime (B1668864) against bacterial strains producing the CTX-M-15 enzyme. frontiersin.org The proposed mechanism is that streptomycin binds to the CTX-M-15 enzyme, inducing a conformational change. frontiersin.org This structural alteration in the enzyme reduces its ability to effectively bind to and hydrolyze cefotaxime. frontiersin.org As a result, more of the cefotaxime remains intact and available to inhibit bacterial cell wall synthesis, leading to a greater bactericidal effect. frontiersin.org Kinetic studies revealed that the hydrolytic efficiency of CTX-M-15 was significantly decreased when the enzyme was treated with both streptomycin and cefotaxime. frontiersin.org This finding represents a novel molecular mechanism for antibiotic synergy, where one drug allosterically inhibits a resistance enzyme, thereby potentiating the action of another. frontiersin.org

Impact on Inflammatory Mediators

The therapeutic effect of streptomycin in combination therapies can extend beyond direct antimicrobial action to include the modulation of the host's inflammatory response. The interaction between antibiotics, pathogens, and host immune cells can significantly alter the profile of inflammatory mediators, such as cytokines and prostaglandins, which can influence disease outcome.

Research has shown that combining streptomycin with non-steroidal anti-inflammatory drugs (NSAIDs) can be beneficial. For instance, the NSAID diclofenac (B195802) acts synergistically with streptomycin against Mycobacterium tuberculosis. In murine models, this combination not only lowered the bacterial load in lungs and spleen more effectively than streptomycin alone but also led to a 100% survival rate. researchgate.net The mechanism is believed to involve the inhibition of cyclooxygenase (COX) pathways by NSAIDs, which reduces the production of pro-inflammatory lipid mediators, thereby improving lung pathology and survival. researchgate.net

The combination of streptomycin and doxycycline (B596269) is a standard treatment for brucellosis. wikipedia.org Doxycycline itself is known to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), while promoting the anti-inflammatory cytokine interleukin-10 (IL-10). wikipedia.org This suggests that the efficacy of the streptomycin-doxycycline regimen may stem from both a synergistic bactericidal effect and a dampening of the excessive inflammatory response characteristic of the disease.

Interestingly, the presence of streptomycin can be a prerequisite for the induction of certain inflammatory responses. A study using a streptomycin-dependent strain of M. tuberculosis found that the bacteria could only induce the production of gamma interferon (IFN-γ) from host immune cells in the presence of streptomycin. nih.gov This induction was dependent on interleukin-12 (B1171171) (IL-12) and interleukin-18 (IL-18) and required active bacterial metabolism, which was enabled by streptomycin. nih.gov This highlights a complex relationship where the antibiotic, by sustaining bacterial metabolic activity, facilitates a specific host cytokine response.

Table 1: Impact of Streptomycin Combination Therapy on Inflammatory Mediators

CombinationInfection / ModelObserved Impact on Inflammatory MediatorsReference
Streptomycin + DiclofenacMycobacterium tuberculosis (in vivo, murine model)Synergistically reduces bacterial load and improves survival, associated with inhibition of pro-inflammatory lipid mediators. researchgate.net
Streptomycin + DoxycyclineBrucellosis (clinical use)Doxycycline component has known anti-inflammatory effects, including inhibition of IL-1, IL-6, and TNF-α. wikipedia.org
Streptomycin (with SM-dependent M. tuberculosis)Mycobacterium tuberculosis (in vitro, murine cells)Enables active bacterial metabolism, which is required for the induction of IFN-γ, IL-12, and IL-18. nih.gov

Research on Novel Combination Strategies

The rise of antibiotic resistance has spurred research into novel combination strategies for streptomycin, aiming to enhance its efficacy, overcome resistance, and expand its utility. These strategies often involve pairing streptomycin with other antibiotics or with non-antibiotic adjuvants.

One promising approach is the use of adjuvants that enhance the antibiotic's effect. For example, the non-steroidal anti-inflammatory drug diclofenac, when used with streptomycin, shows synergistic activity against M. tuberculosis. researchgate.net Similarly, the phenothiazine (B1677639) compound thioridazine (B1682328) has been found to enhance the activity of streptomycin against clinical isolates of M. tuberculosis and demonstrates synergism in animal models. nih.gov These non-antibiotic compounds appear to potentiate streptomycin, offering a way to repurpose existing drugs to combat resistant infections. nih.gov

Another innovative strategy targets specific bacterial resistance mechanisms. A study demonstrated a synergistic effect between streptomycin and the β-lactam antibiotic cefotaxime against a multi-drug resistant strain of E. cloacae that produces the CTX-M-15 β-lactamase enzyme. frontiersin.org The proposed mechanism is that streptomycin binds to the enzyme, inducing a conformational change that reduces the enzyme's ability to hydrolyze and inactivate cefotaxime, thus restoring its antibacterial activity. frontiersin.org

Classic synergistic combinations continue to be explored. Early research established that streptomycin acts synergistically with penicillin and tetracycline (B611298) to kill intracellular Brucella abortus, an effect attributed to penicillin's ability to damage the cell wall and facilitate streptomycin's entry. frontiersin.orgnih.govnih.gov More recently, the combination of streptomycin and rifampin has been proven highly efficacious for treating Buruli ulcer, caused by Mycobacterium ulcerans. nih.govwho.int This combination therapy can convert culture-positive lesions to culture-negative and forms the basis of current treatment recommendations. nih.govasm.org

Future strategies may focus on novel ways to increase the intracellular concentration of streptomycin. Research has identified the bacterial mechanosensitive channel MscL as a potential entry gate for the antibiotic, suggesting that targeting this channel could enhance drug uptake and potency. pharmaceutical-journal.com

Table 2: Research on Novel Combination Strategies with Streptomycin

Combination PartnersTarget PathogenPrinciple of StrategyReference
Streptomycin + ThioridazineMycobacterium tuberculosisAdjuvant therapy; non-antibiotic enhances antibiotic activity. nih.gov
Streptomycin + CefotaximeCTX-M-15 producing E. cloacaeInhibition of resistance mechanism; allosteric inhibition of β-lactamase. frontiersin.org
Streptomycin + RifampinMycobacterium ulceransSynergistic killing; established clinical combination for Buruli ulcer. nih.govwho.int
Streptomycin + PenicillinBrucella abortusSynergistic killing; cell wall inhibitor facilitates aminoglycoside entry. nih.govnih.gov

Stability of Streptomycin in Combination with Other Agents

The chemical stability of streptomycin in aqueous solutions is a critical factor for its formulation, particularly in combination products. Streptomycin salts are hygroscopic and can degrade under various conditions, including changes in pH and temperature. google.comnih.gov This instability, which can lead to discoloration and loss of potency, has necessitated research into stabilizing agents, especially for combination therapies.

Early research, documented in a 1955 patent, focused on creating stable, high-concentration aqueous solutions of streptomycin, including combinations with penicillin salts. google.com It was found that the stability of these solutions could be significantly improved by maintaining a pH between 5.0 and 6.5 and by adding specific stabilizing agents. google.com The patent identified a combination of a thio-sugar compound and a sulfite (B76179) as being particularly effective. google.com For instance, the use of monothioglycerol and sodium bisulfite was shown to protect solutions containing streptomycin and penicillin salts from discoloration and deterioration over extended periods. google.com

Despite these inherent stability challenges, the combination of penicillin and streptomycin is widely and successfully used as a standard supplement in cell culture media like RPMI-1640 and DMEM to prevent bacterial contamination. mdpi.comdovepress.com Its routine use implies that the combination maintains sufficient functional stability and compatibility under standard incubation conditions (e.g., 37°C) for the typical duration of cell culture experiments.

However, the stability of aminoglycosides can be highly dependent on the specific matrix and conditions. A 2024 study on various antibiotic solutions noted that neomycin, another aminoglycoside, showed significant degradation in Tryptic Soy Broth (TSB) medium at 37°C, while being more stable in ultrapure water. nih.gov This underscores that while penicillin-streptomycin (B12071052) combinations are stable enough for certain applications, their stability in other complex mixtures or over longer durations cannot be assumed and must be empirically verified.

Table 3: Stabilizing Agents for Aqueous Streptomycin Solutions

Stabilizing Agent(s)ConcentrationConditionsNotesReference
Monothioglycerol0.1% to 1.0%pH 5.0 to 6.5Used in combination with a sulfite for enhanced stability. google.com
Sodium Bisulfite0.1% to 2.5%pH 5.0 to 6.5Used in combination with a thio-sugar for enhanced stability. google.com
Monothioglycerol + Sodium Bisulfite~0.2-0.7% and ~0.25-0.75% respectivelypH ~6.0Effective for solutions containing streptomycin sulfate, including those combined with penicillin salts. google.com

Mentioned Compounds

Advanced Research Methodologies and Techniques in Streptomycin Studies

X-ray Crystallography for Ribosomal Interaction Analysis

X-ray crystallography has been instrumental in visualizing streptomycin's interaction with the bacterial ribosome at an atomic level. By crystallizing ribosomal subunits in complex with streptomycin, researchers can generate detailed three-dimensional structures that reveal the precise binding sites and the conformational changes induced by the antibiotic bnl.govnih.govchemicalbook.comasm.orgweizmann.ac.ilnih.govresearchgate.net. These studies have confirmed that streptomycin binds to the 30S ribosomal subunit, primarily interacting with specific regions of the 16S ribosomal RNA (rRNA), including helices 1, 18, 27, and 44, as well as ribosomal protein S12 bnl.govnih.govchemicalbook.comasm.orgnih.govresearchgate.netnih.govnih.govresearchgate.net.

Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful complementary technique to X-ray crystallography, offering high-resolution structural insights into antibiotic-ribosome complexes, sometimes achieving resolutions that surpass previous crystallographic data elifesciences.orgnih.gov. Cryo-EM allows for the visualization of dynamic interactions and complex assemblies that may be difficult to crystallize.

Recent Cryo-EM studies have provided detailed structures of streptomycin bound to bacterial ribosomes, offering a more refined understanding of its binding mode and the induced conformational changes elifesciences.orgnih.gov. This technique has also been applied to study streptomycin's interaction with the human mitochondrial ribosome (mitoribosome), shedding light on potential mechanisms underlying its toxicity, such as ototoxicity elifesciences.org. Furthermore, Cryo-EM has been used to elucidate the structures of initiation intermediate complexes with other antibiotics, revealing distinct binding sites and mechanisms of action, which helps in comparative analysis with streptomycin researchgate.net. The ability of Cryo-EM to resolve structures at near-atomic resolution (1.6-2.2 Å) for various antibiotic-ribosome complexes, including streptomycin, provides a comprehensive view of antibiotic-ribosome interactions nih.gov.

Genetic Sequencing and Mutational Analysis for Resistance Mechanisms

Genetic sequencing and mutational analysis are indispensable tools for dissecting the molecular basis of streptomycin resistance in bacteria. These techniques allow researchers to identify specific genetic alterations that confer resistance, providing insights into the evolutionary strategies employed by bacteria to evade antibiotic treatment.

Key Genetic Determinants of Streptomycin Resistance:

Ribosomal Protein S12 (RpsL): Mutations in the rpsL gene, which encodes ribosomal protein S12, are the most common cause of streptomycin resistance. These mutations typically occur at codons 43 and 88, altering the protein's structure and reducing streptomycin's binding affinity to the ribosome chemicalbook.comasm.orgnih.govnih.govmdpi.comfrontiersin.orgactahort.orgresearchgate.netnih.govasm.orgasm.orgppjonline.orgresearchgate.netpnas.orgmdpi.comnih.gov.

16S rRNA (Rrs): Alterations in the 16S rRNA gene, particularly within the highly conserved 530 loop region, also confer resistance. These mutations can disrupt the intricate network of interactions streptomycin makes with the rRNA backbone chemicalbook.comnih.govnih.govfrontiersin.orgresearchgate.netmdpi.com.

Enzymatic Inactivation: Resistance can also arise from the acquisition of genes encoding streptomycin-modifying enzymes, such as aminoglycoside phosphotransferases (e.g., strA, strB) or adenylyltransferases, which chemically alter the antibiotic, rendering it inactive mdpi.comactahort.orgppjonline.orgnih.gov. These genes are often located on mobile genetic elements like plasmids and transposons, facilitating rapid dissemination of resistance.

Other Mechanisms: Mutations in genes like gidB, which encodes a methyltransferase essential for 16S rRNA modification, have been linked to low-level streptomycin resistance frontiersin.orgnih.govmdpi.com. Additionally, mutations in efflux pump genes, such as Rv1258c in Mycobacterium tuberculosis, have been implicated in resistance by facilitating drug export nih.gov.

Techniques such as whole-genome sequencing (WGS) are employed to identify single nucleotide variants (SNVs) associated with resistance mdpi.com, while PCR and Sanger sequencing are used to confirm mutations in specific target genes like rpsL and rrs researchgate.net.

Table 1: Key Genes and Mechanisms of Streptomycin Resistance

Gene/MechanismEncodes/DescribesPrimary LocationTypical Resistance Mechanism
rpsLRibosomal protein S12ChromosomalAltered streptomycin binding affinity due to amino acid substitutions (e.g., K43, K88)
rrs16S ribosomal RNAChromosomalStructural changes in rRNA, particularly the 530 loop, affecting drug binding
strA-strBAminoglycoside 3''-phosphotransferase, 6-phosphotransferasePlasmid/TransposonEnzymatic inactivation of streptomycin via phosphorylation
gidB7-methylguanosine methyltransferase for 16S rRNAChromosomalAffects rRNA modification, leading to low-level streptomycin resistance
Efflux Pumps (e.g., Rv1258c)Drug transporter (e.g., Tap)ChromosomalActive export of streptomycin from the bacterial cell

Biochemical Assays for Protein Synthesis and Enzyme Activity

Biochemical assays are crucial for quantifying the functional consequences of streptomycin binding and for characterizing the enzymes involved in resistance mechanisms. These assays provide direct evidence of streptomycin's impact on cellular processes and the biochemical activities of resistance factors.

Assessing Streptomycin's Effect on Protein Synthesis:

In Vitro Translation Systems: Cell-free systems using purified ribosomes, mRNA, and charged tRNAs can be employed to directly measure streptomycin-induced codon misreading and the fidelity of protein synthesis researchgate.net.

Hydrogen-Tritium Exchange: This technique monitors changes in the hydrogen exchange rates of ribosomal components, reflecting conformational alterations induced by streptomycin. These changes correlate with both inhibition of polypeptide synthesis and the onset of misreading pnas.org.

Kinetic Assays: Biochemical studies analyze the kinetics of tRNA selection by the ribosome in the presence of streptomycin. These assays reveal how streptomycin stabilizes near-cognate tRNA binding while destabilizing cognate tRNA binding, thereby impairing translational accuracy nih.gov.

Growth Inhibition Assays: While not directly measuring protein synthesis, these assays (e.g., determining Minimum Inhibitory Concentrations, MICs) indirectly reflect the drug's ability to halt bacterial growth, often through protein synthesis inhibition. Mathematical models can analyze these growth inhibition curves to understand the drug's dose-response relationship embopress.org.

Characterizing Streptomycin-Inactivating Enzymes:

Biochemical assays are essential for purifying and characterizing enzymes that confer resistance by modifying streptomycin. For instance, aminoglycoside phosphotransferases (APHs) that inactivate streptomycin through phosphorylation have been extensively studied.

HPLC-Based Assays: These methods directly measure the consumption of streptomycin over time in the presence of the enzyme researchgate.netnih.gov.

Spectrophotometric Coupled Assays: These assays link the enzymatic reaction to a measurable optical signal, often by coupling the release of ADP to the oxidation of NADH researchgate.netnih.gov.

Radioenzymatic Assays: Using radiolabeled substrates (e.g., 32P-ATP), these assays detect the production of phosphorylated streptomycin researchgate.netnih.gov.

These assays allow for the determination of kinetic parameters, such as the Michaelis constant (Km) for streptomycin and ATP, and the maximum velocity (Vmax) and turnover number (kcat) of the enzyme researchgate.netnih.gov.

Table 2: Kinetic Parameters of Streptomycin Phosphotransferase APH(6)-Id

ParameterValueAssay Method(s)Reference
Km (Streptomycin)0.38 ± 0.13 mMHPLC, Spectrophotometric, Radioenzymatic researchgate.netnih.gov
Km (ATP)1.03 ± 0.1 mMHPLC, Spectrophotometric, Radioenzymatic researchgate.netnih.gov
Vmax3.2 ± 1.1 μmol/min/mgHPLC, Spectrophotometric, Radioenzymatic researchgate.netnih.gov
kcat1.7 ± 0.6 s−1HPLC, Spectrophotometric, Radioenzymatic researchgate.netnih.gov

Computational Modeling and Simulations of Streptomycin-Target Interactions

Computational modeling and simulations provide a powerful in silico approach to investigate streptomycin's interactions at the molecular level, complementing experimental data and offering predictive capabilities. These methods are crucial for understanding binding thermodynamics, kinetics, and the structural basis of drug action and resistance.

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to track the atomic movements of streptomycin and its target (e.g., ribosome, RNA aptamer) over time. This technique has been used to:

Investigate the stability of streptomycin-binding RNA aptamers, confirming hydrogen bond patterns and calculating binding free energies (ΔGbind) and dissociation constants (Kd) acs.orgaip.orgnih.govacs.orgresearchgate.net. For example, simulations of a streptomycin-binding RNA aptamer indicated a favored binding with a free energy of ΔGbind° = −101.7 kJ mol−1 acs.orgacs.org.

Model the dynamic interactions between streptomycin and the ribosomal subunit, revealing conformational changes and identifying key residues involved in binding researchgate.netrsc.orgresearchgate.netfrontiersin.org.

Emulate single-molecule force spectroscopy (SMFS) experiments to understand the hierarchical unfolding processes of RNA aptamers upon force application, influenced by streptomycin binding aip.orgnih.gov.

Molecular Docking: This technique predicts the preferred orientation of streptomycin when bound to a target molecule, such as DNA aptamers or bacterial enzymes. It helps identify potential binding pockets and estimate binding affinities, aiding in the design of aptamer-based biosensors or understanding non-canonical resistance mechanisms researchgate.netfrontiersin.org. For instance, molecular docking has been used to predict the binding pocket of ssDNA aptamers for streptomycin detection researchgate.net.

Density Functional Theory (DFT): DFT calculations, often used within computational frameworks like Molecular Fractionation with Conjugated Caps (MFCC), can provide highly accurate calculations of interaction binding energies between streptomycin and ribosomal subunits rsc.org.

These computational approaches not only elucidate the fundamental mechanisms of streptomycin action but also offer avenues for designing novel antibiotic derivatives with improved efficacy or reduced toxicity, and for discovering new resistance mechanisms elifesciences.orgfrontiersin.org.

Emerging Research Areas and Future Directions in Streptomycin Research

Pharmacogenomic Studies and Individualized Therapy

Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, holds significant promise for optimizing antibiotic therapy, including that involving streptomycin. The core principle is to tailor drug selection and dosage based on a patient's genetic profile, aiming to maximize therapeutic efficacy while minimizing adverse effects bps.ac.ukresearchgate.netunits.itfda.gov. Genetic variations can significantly impact a drug's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body), leading to considerable inter-individual differences in treatment outcomes bps.ac.ukresearchgate.netunits.itfda.govnih.gov.

While extensive pharmacogenomic research has focused on drugs like isoniazid (B1672263) and rifampicin (B610482) in the context of tuberculosis treatment, understanding the genetic underpinnings of streptomycin response in patients remains an area with potential for further exploration nih.gov. Studies have indicated that genetic polymorphisms can influence drug efficacy bps.ac.uknih.gov. Although direct human pharmacogenomic markers specifically for streptomycin efficacy are not widely detailed in current literature, the general principles suggest that variations in genes related to drug metabolism, transport, or the drug's target could influence an individual's susceptibility or response to streptomycin. For instance, bacterial genetic mutations, particularly in the rpsL gene encoding ribosomal protein S12, are known to alter streptomycin's binding affinity and confer resistance, thereby impacting its effectiveness against the pathogen mdpi.comnih.govnih.govresearchgate.net. This highlights the critical role of genetic targets in drug response, a concept that could be extended to host genetic factors influencing how streptomycin is processed or how the body responds to its presence. Future research could focus on identifying specific host genetic variations that predict a patient's response to streptomycin, potentially leading to more personalized treatment regimens for infections where it remains a viable therapeutic option.

Strategies to Overcome Bacterial Persistence

Bacterial persistence is a physiological state where a small subpopulation of bacteria enters a dormant, non-growing state, rendering them tolerant to antibiotics that primarily target actively growing cells frontierspartnerships.orgmdpi.comresearchgate.net. This phenomenon is a significant challenge in treating chronic infections and can serve as a reservoir for the emergence of antibiotic resistance frontierspartnerships.orgresearchgate.net. Strategies to combat bacterial persistence are an active area of research, aiming to eliminate these dormant cells without relying on their metabolic activity.

Current approaches focus on several key areas:

Directly Targeting Persister Cells: This involves using agents that disrupt essential bacterial structures like cell membranes and cell walls, which remain vulnerable even in dormant cells mdpi.commdpi.com.

Drug Combinations and Synergistic Agents: Combining streptomycin with other compounds can enhance its killing efficacy against persister populations. For example, triclosan (B1682465) has demonstrated synergy with streptomycin and other aminoglycosides in eliminating persister cells, particularly within biofilms nih.gov.

Interfering with Persistence Pathways: Research is exploring interventions that target intracellular pathways crucial for maintaining the persistent state, such as the stringent response, SOS response, or quorum sensing systems researchgate.netmdpi.com.

Biofilm Disruption: Since biofilms often harbor high proportions of persister cells, strategies that disrupt the biofilm matrix can improve antibiotic penetration and efficacy frontierspartnerships.orgmdpi.com.

Novel Anti-Persister Therapeutics: This includes exploring agents like phage-derived lysins and depolymerases, synthetic peptides, and endolysins, which can directly kill bacteria or disrupt their protective structures researchgate.netmdpi.com.

Understanding the molecular mechanisms underlying persistence, such as toxin-antitoxin modules and altered ribosomal complexes, is crucial for developing effective anti-persister therapies researchgate.net.

Strategy CategoryMechanismExample Agents/Approaches
Direct Targeting Disrupting bacterial cell membranes and cell wallsMembrane-targeted agents (e.g., AM-0016, boromycin), cell wall hydrolases
Combination Therapy Enhancing antibiotic efficacy through synergistic interactionsTriclosan (synergistic with streptomycin), efflux pump inhibitors
Pathway Interference Inhibiting key intracellular pathways that maintain dormancyInhibitors of stringent response, SOS response, quorum sensing
Biofilm Management Improving antibiotic penetration by dismantling the biofilm matrixPolysaccharide depolymerases, anti-biofilm peptides
Novel Therapeutics Utilizing agents with unique mechanisms against dormant cellsPhage-derived lysins, synthetic peptides, endolysins, acyldepsipeptide antibiotics
Resuscitation Strategies Activating dormant cells to increase their susceptibility to conventional antibioticsAgents that promote metabolic re-activation

Historical Analysis of Streptomycin Deployment and its Societal Impact

The discovery and deployment of streptomycin represent a watershed moment in medical history, fundamentally altering the landscape of infectious disease treatment, most notably tuberculosis (TB). Isolated in 1943 by Albert Schatz, Elizabeth Bugie, and Selman Waksman from the soil bacterium Streptomyces griseus, streptomycin was hailed as the first effective antibiotic cure for TB, a disease that had plagued humanity for millennia wikipedia.orgebsco.combritannica.comrutgers.edunih.gov. Waksman's pioneering work in soil microbiology and antibiotic discovery earned him the Nobel Prize in Physiology or Medicine in 1952 wikipedia.orgebsco.comrutgers.edunih.gov.

The introduction of streptomycin in 1945 initiated the era of chemotherapy for tuberculosis, offering a tangible cure where previously only supportive care and sanatorium treatment were available researchgate.netusc.edu. Its impact was profound, leading to a dramatic reduction in TB mortality rates. For example, in the United States, the death rate from TB per 100,000 people plummeted from approximately 70 in 1930 to around 10 by 1954 usc.edu. This success virtually ended the reliance on sanatoriums and significantly alleviated the societal fear associated with the "White Plague" usc.edu.

However, the widespread use of streptomycin also quickly revealed a significant challenge: the rapid development of bacterial resistance wikipedia.orgresearchgate.netnih.govnorthumberlandarchives.comwalshmedicalmedia.com. This led to the early recognition of the importance of combination therapy. The simultaneous discovery of para-aminosalicylic acid (PAS) in 1945 and its subsequent combination with streptomycin proved crucial in delaying resistance and enhancing clinical efficacy ebsco.comresearchgate.netusc.edu. The later development of isoniazid in 1952 further revolutionized TB treatment, establishing combination regimens as the cornerstone of effective therapy ebsco.comresearchgate.netusc.edu.

Beyond TB, streptomycin demonstrated efficacy against a range of other serious bacterial infections, including plague, cholera, and tularemia, many of which were untreatable with penicillin wikipedia.orgrutgers.edunih.govacs.org. Its broad-spectrum activity and groundbreaking success spurred further exploration into the microbial world, fostering the discovery of numerous other antibiotics and establishing soil microbiology as a vital field for drug discovery ebsco.comrutgers.eduwalshmedicalmedia.com. Despite the emergence of newer agents and the challenges of resistance, streptomycin remains on the World Health Organization's list of essential medicines, underscoring its enduring historical and clinical importance wikipedia.orgnorthumberlandarchives.com.

Year/PeriodEventSocietal Impact / Significance
1943 Discovery of streptomycin by Schatz, Bugie, and Waksman from Streptomyces griseus.First antibiotic effective against Mycobacterium tuberculosis; marked a turning point in TB treatment.
1944 Publication of streptomycin's discovery and initial findings.Generated significant scientific and public interest in its potential.
1945 Announcement of streptomycin's antitubercular benefit; first antitubercular pharmaceutical product.Initiated the era of chemotherapy for tuberculosis, moving away from sanatorium-based treatments.
1946-1948 First randomized clinical trial of streptomycin against pulmonary tuberculosis (UK MRC).Established streptomycin's efficacy but also highlighted the rapid development of drug resistance.
Late 1940s Combination therapy with PAS begins to be explored and implemented.Significantly reduced drug resistance and improved treatment outcomes for TB.
1950s Streptomycin used against numerous bacterial infections beyond TB; widespread deployment.Expanded the arsenal (B13267) against bacterial diseases; reduced mortality from infections like plague and tularemia.
1952 Selman Waksman awarded the Nobel Prize in Physiology or Medicine for the discovery of streptomycin.Recognized the monumental scientific achievement and its impact on human health.
1950s-1960s Decline in TB incidence and mortality due to effective chemotherapy regimens, including streptomycin.Virtually ended the sanatorium movement; reduced the fear and societal burden of tuberculosis.
Ongoing Streptomycin remains on WHO's list of essential medicines; research continues on resistance and persistence.Continues to be relevant in specific treatment contexts; drives ongoing research into antibiotic stewardship and strategies to overcome resistance and bacterial dormancy.

Compound Names Mentioned:

Streptomycin

Penicillin

Isoniazid

Rifampicin

Pyrazinamide

Ethambutol

Para-aminosalicylic acid (PAS)

Thiacetazone

Bedaquiline

Delamanid

Gramicidin (B1672133)

Tyrocidin

Cephalosporins

Quinolones

Tobramycin

Gentamicin

Ampicillin

Tetracycline (B611298)

Erythromycin

Chloramphenicol

Cephalexin

Doxycycline (B596269)

Triclosan

Q & A

Q. What steps ensure reproducibility in protocols for inducing streptomycin resistance in laboratory settings?

  • Methodological Answer :
  • Standardize inoculum preparation (e.g., 0.5 McFarland standard).
  • Document selection pressure (e.g., streptomycin concentration gradients).
  • Archive strains in public repositories (e.g., ATCC) with metadata on passage history.
  • Reference FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing protocols .

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